![molecular formula C17H21N7O B2465329 (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1396675-00-5](/img/structure/B2465329.png)
(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
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Overview
Description
(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as PIPPM, is a chemical compound that has been widely studied in scientific research. PIPPM has been found to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
- Context : Researchers use it to modify peptides during mass spectrometry analysis, enhancing their detectability and aiding in structural characterization .
- Context : By labeling carboxyl groups, scientists can study phosphorylated peptides more effectively, contributing to our understanding of cellular signaling pathways .
- Context : This compound serves as a building block in the creation of novel drug candidates, potentially targeting specific receptors or enzymes .
- Context : Researchers explore the potential of related molecules as inhibitors or modulators of cancer-related pathways .
- Context : Understanding how this compound is metabolized in vivo can inform drug development and dosing strategies .
- Context : Researchers evaluate its behavior in biological systems to optimize drug formulations and predict human exposure .
- Context : Investigating how this compound interacts with proteins, nucleic acids, or other cellular components can reveal insights into its potential therapeutic effects .
Peptide Derivatization
Phosphopeptide Analysis
Drug Synthesis
Anticancer Research
Metabolism Studies
Pharmacokinetics and Drug Delivery
Chemical Biology
Neuroscience and Neuropharmacology
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, thereby increasing insulin secretion and decreasing blood glucose levels .
Mode of Action
The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .
Biochemical Pathways
The compound affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1), are released by the intestine in response to meals and stimulate insulin secretion. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, leading to increased insulin secretion .
Pharmacokinetics
The compound has high oral bioavailability and low plasma protein binding . It is rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after administration . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen . It is eliminated by both metabolism and renal clearance .
Result of Action
The molecular effect of the compound’s action is the inhibition of DPP-IV, leading to prolonged action of incretin hormones . The cellular effect is increased insulin secretion, leading to decreased blood glucose levels . This makes the compound potentially useful for the treatment of type 2 diabetes .
properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c25-16(14-4-5-15(21-20-14)22-8-1-2-9-22)23-10-12-24(13-11-23)17-18-6-3-7-19-17/h3-7H,1-2,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLMOWVUBNPWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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